molecular formula C8H6FN B033328 2-Fluoro-4-methylbenzonitrile CAS No. 85070-67-3

2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328
CAS No.: 85070-67-3
M. Wt: 135.14 g/mol
InChI Key: WCGNLBCJPBKXCN-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzonitrile (CAS: 85070-67-3) is a fluorinated aromatic nitrile with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol . It features a benzonitrile backbone substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. Key physical properties include:

  • Melting point: 52–53°C
  • Boiling point: 219.6°C at 760 mmHg
  • Density: 1.11 g/cm³
  • Purity: ≥98.0% (GC) when supplied by commercial vendors like TCI America™ .

The compound is a white to pale yellow crystalline powder and is primarily used in pharmaceutical and agrochemical research. For example, it serves as a precursor in synthesizing anti-inflammatory chalcones and dihydropyrazole derivatives . Its SMILES notation is CC1=CC=C(C#N)C(F)=C1, reflecting the spatial arrangement of substituents .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles and other aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

2-Fluoro-4-methylbenzonitrile is characterized by its chemical formula C8H6FNC_8H_6FN. It features a fluorine atom and a methyl group attached to a benzonitrile structure, which contributes to its unique reactivity and stability. The compound's properties make it a valuable building block in synthetic chemistry.

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the bioactivity and stability of drug candidates. Notably, it is involved in the synthesis of drugs targeting conditions such as type II diabetes, exemplified by its role in producing trelagliptin succinate .

Case Study: Synthesis of Trelagliptin Succinate

  • Objective: To develop a more effective treatment for type II diabetes.
  • Methodology: this compound is utilized as an intermediate in multi-step synthesis.
  • Outcome: Improved metabolic stability and potency of the final drug product.

Material Science

The compound is also significant in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique properties facilitate the synthesis of thermally activated delayed fluorescence (TADF) emitters, which are essential for high-efficiency OLED devices.

Data Table: Performance Metrics of TADF Emitters

PropertyValue
Current Efficiency34.5 cd/A
Power Efficiency29.9 lm/W
External Quantum Efficiency10.8%
Initial Decomposition Temperature447 °C

Chemical Research

In chemical research, this compound acts as a versatile building block for synthesizing more complex organic molecules. It undergoes various reactions, including nucleophilic substitution, oxidation, and coupling reactions.

Table: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of fluorine with nucleophilesSodium methoxide, potassium tert-butoxide
OxidationConversion to different derivativesPotassium permanganate, chromium trioxide
ReductionFormation of reduced productsHydrogen gas with palladium catalyst

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzonitrile depends on its specific application. In pharmaceuticals, it acts as an intermediate, contributing to the overall activity of the final drug product. The molecular targets and pathways involved vary depending on the specific drug being synthesized .

Comparison with Similar Compounds

To contextualize its properties and applications, 2-fluoro-4-methylbenzonitrile is compared to structurally related fluorinated benzonitriles (Table 1).

Table 1: Structural and Physical Comparison of Fluorinated Benzonitriles

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound 85070-67-3 2-F, 4-CH₃ C₈H₆FN 135.14 52–53 Anti-inflammatory precursors
4-Fluoro-2-methylbenzonitrile 147754-12-9 4-F, 2-CH₃ C₈H₆FN 135.14 N/A Intermediate in organic synthesis
2-Fluoro-5-methylbenzonitrile 64113-84-4 2-F, 5-CH₃ C₈H₆FN 135.14 N/A No reported bioactivity
3-Fluoro-4-methylbenzonitrile 170572-49-3 3-F, 4-CH₃ C₈H₆FN 135.14 N/A Limited commercial use
2-Fluoro-4-(trifluoromethyl)benzonitrile 146070-34-0 2-F, 4-CF₃ C₈H₃F₄N 201.12 N/A Higher lipophilicity; agrochemical research

Key Observations :

Structural Isomerism: All mono-fluoro-methylbenzonitriles share the same molecular formula (C₈H₆FN) but differ in substituent positions. Electron-Withdrawing Effects: The fluorine atom at the 2-position in this compound enhances the electrophilicity of the nitrile group compared to non-fluorinated analogs, favoring nucleophilic substitutions .

Physicochemical Properties :

  • The trifluoromethyl analog (2-fluoro-4-(trifluoromethyl)benzonitrile) has a higher molecular weight (201.12 g/mol ) and lipophilicity, making it more suitable for lipid membrane penetration in agrochemicals .
  • Melting points for most isomers are unreported, but this compound’s relatively low melting point (~53°C) suggests moderate crystalline stability .

Synthetic Utility :

  • This compound is synthesized via aldol condensation and cyclization, as demonstrated in anti-inflammatory drug research . In contrast, trifluoromethyl derivatives often require specialized fluorination techniques, such as halogen exchange (Halex) reactions .

Biological Activity :

  • While this compound is implicated in anti-inflammatory agents, isomers like 2-fluoro-5-methylbenzonitrile lack documented bioactivity, highlighting the importance of substituent positioning .

Biological Activity

2-Fluoro-4-methylbenzonitrile, also known as 4-fluoro-2-methylbenzonitrile (CAS number 147754-12-9), is a fluorinated benzonitrile derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound serves as an important building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of drugs for metabolic disorders such as type II diabetes.

  • Chemical Formula : C8_8H6_6FN
  • Molecular Weight : 135.14 g/mol
  • Synonyms : 2-Cyano-5-fluorotoluene, 4-Fluoro-o-tolunitrile

Biological Activity Overview

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of trelagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are critical in managing blood sugar levels in patients with type II diabetes by enhancing the incretin hormone levels, which leads to increased insulin secretion and decreased glucagon levels.

DPP-IV inhibitors function by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones. This inhibition results in prolonged activity of these hormones, leading to improved glycemic control. Trelagliptin, derived from this compound, has shown efficacy in clinical settings for managing diabetes.

Case Studies and Clinical Trials

  • Trelagliptin Efficacy : Clinical studies have demonstrated that trelagliptin significantly reduces HbA1c levels when administered to diabetic patients. A study published in Diabetes Care showed that patients receiving trelagliptin had better glycemic control compared to those on placebo .
  • Safety Profile : The safety profile of trelagliptin has been evaluated in multiple trials, indicating a low incidence of adverse effects. Common side effects include gastrointestinal disturbances, but these are generally mild and transient .
  • Comparative Studies : In a comparative study with other DPP-IV inhibitors, trelagliptin was found to be equally effective while offering a more convenient dosing schedule due to its long half-life .

Insecticidal Activity

In addition to its pharmaceutical applications, derivatives of this compound have been explored for their insecticidal properties. Research indicates that certain compounds related to this structure exhibit significant insecticidal activity against pests such as Mythimna separate. The structure-activity relationship (SAR) analysis highlights that modifications to the fluorine and methyl groups can enhance biological efficacy .

Data Table: Biological Activities and Applications

Activity TypeCompoundBiological EffectReference
DPP-IV InhibitionTrelagliptinReduces HbA1c levels in type II diabetes
Insecticidal ActivityDerivatives of this compoundEffective against Mythimna separate
Safety ProfileTrelagliptinLow incidence of adverse effects
PharmacokineticsTrelagliptinLong half-life allows for once-weekly dosing

Properties

IUPAC Name

2-fluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGNLBCJPBKXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380934
Record name 2-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-67-3
Record name 2-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

To a degassed solution of 4-bromo-3-fluorotoluene (50.0 g, 264 mmol) in 500 mnL of DMF was added Zn(CN)2 (18.6 g, 159 mmol) and Pd(PPh3)4 (6.1 g, 5.3 mmol). The reaction was stirred at 80° C. for 6 hours, then cooled to room temperature. The solution was poured into EtOAc, washed with water, sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Purification by silica gel chromatography (0-5% EtOAc/hexane) provided the titled product.
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Zn(CN)2
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18.6 g
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catalyst
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6.1 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a deoxygenated solution of 4-bromo-3-fluorotoluene (25.0 g, 132 mmol) in DMF (500 mL) was added Zn(CN)2 (10.1 g, 86 mmol) and Pd(PPh3)4 (15 g, 13 mmol). The reaction was stirred at 100° C. for 18 hrs, then cooled to room temperature. The solution was poured into toluene (1 L), washed with 30% aq. NH4OH (2×1 L), then brine (800 mL), then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Purification by silica gel chromatography, eluting with a gradient of hexane—0% to 7% EtOAc, yielded the titled product.
Quantity
25 g
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reactant
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500 mL
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Zn(CN)2
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10.1 g
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15 g
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1 L
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Synthesis routes and methods III

Procedure details

To a degassed solution of 4-bromo-3-fluorotoluene (50.0 g, 264 mmol) in 500 mL of DMF was added Zn(CN)2 (18.6 g, 159 mmol) and Pd(PPh3)4 (6.1 g, 5.3 mmol). The reaction was stirred at 80° C. for 6 hours, then cooled to room temperature. The solution was poured into EtOAc, washed with water, sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Purification by silica gel chromatography (0-5% EtOAc/hexane) provided the titled product.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
18.6 g
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catalyst
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Quantity
6.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-4-methylbenzonitrile
2-Fluoro-4-methylbenzonitrile
2-Fluoro-4-methylbenzonitrile
2-Fluoro-4-methylbenzonitrile
2-Fluoro-4-methylbenzonitrile
2-Fluoro-4-methylbenzonitrile

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